molecular formula C18H10 B049607 Benzo[ghi]fluoranthene CAS No. 203-12-3

Benzo[ghi]fluoranthene

Cat. No. B049607
CAS RN: 203-12-3
M. Wt: 226.3 g/mol
InChI Key: YEIHPPOCKIHUQJ-UHFFFAOYSA-N
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Description

Benzo[ghi]fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a colorless solid that is poorly soluble in most solvents .


Synthesis Analysis

Fluoranthenes, a subclass of PAHs, have been synthesized using various methods. One approach involves strategic bond disconnections. Total syntheses of natural products featuring benzo fluoranthene skeletons have also been covered .


Molecular Structure Analysis

The molecular formula of Benzo[ghi]fluoranthene is C18H10, and its molecular weight is 226.2720 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The electrochemical properties of Benzo[k]fluorenthene, a closely related compound, have been studied using a glassy carbon electrode, cyclic voltammetry, and square wave voltammetry .


Physical And Chemical Properties Analysis

Benzo[ghi]fluoranthene is a solid with very low volatility. It is characterized by its very low solubility and will volatilize slowly once dissolved .

Scientific Research Applications

Organic Synthesis

Benzo[ghi]fluoranthene is utilized in organic synthesis, particularly in the formation of complex organic compounds. Its structure serves as a scaffold for synthesizing natural products that feature similar PAH skeletons . The strategic bond disconnections in its synthesis allow for the creation of diverse molecular architectures, which are valuable in developing pharmaceuticals and agrochemicals.

Materials Science

In materials science, benzo[ghi]fluoranthene’s derivatives exhibit interesting photophysical and fluorescence properties . These characteristics make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) . The development of OLED materials using benzo[ghi]fluoranthene derivatives could lead to more efficient and durable displays for various electronic devices.

Environmental Monitoring

Benzo[ghi]fluoranthene is often used as a marker in environmental monitoring to track pollution levels. Its presence in samples can indicate the degree of PAH contamination, which is crucial for assessing environmental health and enforcing regulations .

Cancer Research

This compound is also employed in biochemical and cancer research as a reagent. Due to its carcinogenic potential, benzo[ghi]fluoranthene is used in studies to understand the mechanisms of cancer development and to screen for potential anti-cancer drugs .

Fuel and Asphalt Analysis

In industrial applications, benzo[ghi]fluoranthene is found in products like coal tar, creosote, bitumen, and asphalt . Its analysis is important for quality control in the production of fuels and paving materials, ensuring that the final products meet safety and performance standards.

Fullerenes and Nanotechnology

The structure of benzo[ghi]fluoranthene is related to that of fullerenes, which are spherical, cage-like molecules composed entirely of carbon. Research into fluoranthene-containing bowl-shaped aromatic hydrocarbons, which are fragments of fullerenes, has significant implications for nanotechnology and the development of new materials .

Safety and Hazards

Benzo[ghi]fluoranthene should be handled with care to avoid exposure. It is advised to use personal protective equipment as required and to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

As an important subclass of PAHs, fluoranthenes continue to attract significant attention in synthetic organic chemistry and materials science. Recent advances in the synthesis of fluoranthene derivatives along with selected applications have been provided .

properties

IUPAC Name

pentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene
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InChI

InChI=1S/C18H10/c1-3-11-7-9-13-10-8-12-4-2-6-15-14(5-1)16(11)18(13)17(12)15/h1-10H
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InChI Key

YEIHPPOCKIHUQJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C3=C(C=C2)C=C5
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Molecular Formula

C18H10
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DSSTOX Substance ID

DTXSID4075455
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Molecular Weight

226.3 g/mol
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Physical Description

Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence; [CHEMINFO], YELLOW CRYSTALS.
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Solubility

Insoluble in water, Solubility in water: none
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Density

1.36 g/cu cm, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

7.8 (Air = 1), Relative vapor density (air = 1): 7.8
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Vapor Pressure

Vapor pressure: <0.075 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Product Name

Benzo[ghi]fluoranthene

Color/Form

Yellow crystals, Yellow needles with greenish-yellow fluorescence (recrystallzed from petroleum ether (a mixture of low-boiling hydrocarbons)); blue fluorescence in solution

CAS RN

203-12-3
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Melting Point

149 °C, Fusion (melting point): 151.2 °C; Enthalpy of Fusion: 11.8 kJ/mol at 424 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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